N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Description
The compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is a hybrid molecule combining benzofuran and benzothiazole pharmacophores linked via a hydroxypropyl-carboxamide bridge. Benzothiazoles are well-documented for their anticancer, antimicrobial, and anti-inflammatory properties, while benzofuran derivatives are known for their neuroprotective and cytotoxic activities . The hydroxypropyl group may enhance solubility or modulate receptor binding, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-17(22)18-21-13-7-3-5-9-15(13)25-18/h2-10,23H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHBDUWOWSUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling the benzofuran and benzothiazole moieties through a suitable linker, such as a hydroxypropyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of high-throughput reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran and benzothiazole derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and benzothiazole rings can engage in π-π stacking interactions and hydrogen bonding with target proteins, leading to inhibition or modulation of their activity . This compound may also induce oxidative stress in cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Benzothiazole Derivatives
Several benzothiazole-based compounds with acetamide linkages have been synthesized and studied for bioactivity:
a) N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
- Structure : Benzothiazole core linked to a furan-piperazine-acetamide group.
- Synthesis : Derived from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and 1-(2-furoyl)piperazine .
b) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole core with a methylpiperazine-acetamide substituent.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine .
Comparison with Target Compound :
The target molecule replaces the piperazine/furan groups in BZ-I/BZ-IV with a benzofuran-hydroxypropyl moiety. This substitution may alter pharmacokinetics (e.g., lipophilicity) and target selectivity.
Hydroxypropyl-Containing Bioactive Compounds
a) (+)-N-(2-Hydroxypropyl)lindcarpine
- Structure : Aporphine alkaloid with a hydroxypropyl group.
- Activity : Cytotoxic against P-388 murine leukemia cells (IC₅₀ = 3.9 μg/mL) .
b) Dioleoyl EDTHP-Monium Methosulfate
- Structure : Quaternary ammonium compound with hydroxypropyl and oleoyl chains.
- Function : Used in cosmetics as an antistatic agent, indicating hydroxypropyl’s role in modifying surface activity .
Comparison with Target Compound :
The hydroxypropyl group in the target compound may similarly influence solubility or receptor interactions, though its benzothiazole-benzofuran core distinguishes it from these analogs.
Benzofuran Derivatives
a) N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3-chlorophenyl)propanamide (BF95994)
- Structure : Benzofuran-hydroxypropyl linked to a chlorophenyl-propanamide group.
- Properties : Molecular weight 357.83 g/mol; structurally similar to the target compound but lacks the benzothiazole moiety .
- Activity: No bioactivity data provided in the evidence.
Comparison with Target Compound :
The substitution of benzothiazole-carboxamide for chlorophenyl-propanamide in BF95994 may confer distinct electronic and steric properties, affecting binding to biological targets.
Tabulated Comparison of Key Compounds
Research Implications and Limitations
- Structural Insights : The hydroxypropyl group and benzothiazole-benzofuran hybrid may synergize to enhance bioactivity, but direct evidence is lacking.
- Data Gaps: No cytotoxic or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural parallels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
